Product packaging for Crotin(Cat. No.:CAS No. 255831-48-2)

Crotin

Cat. No.: B12767935
CAS No.: 255831-48-2
M. Wt: 340.4 g/mol
InChI Key: VPFUWHKTPYPNGT-UHFFFAOYSA-N
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Description

Crotin refers to a toxic plant protein isolated from the seeds of Croton tiglium . Research indicates that this compound acts as a potent inhibitor of protein synthesis . Its mechanism of action involves inactivating ribosomes by modifying their interaction with elongation factors, specifically inhibiting the binding of elongation factor 2 and stimulating GTP hydrolysis, which ultimately blocks the translocation step during peptide chain elongation . This mechanism is qualitatively similar to that of the well-known toxin ricin, making this compound a compound of interest in biochemical studies . Please note that another compound, Crocin, is a distinct chemical entity often studied for its neuroactive properties and should not be confused with this compound . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B12767935 Crotin CAS No. 255831-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255831-48-2

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)propan-1-one

InChI

InChI=1S/C20H20O5/c1-20(2)10-9-14-18(25-20)8-5-13(19(14)24)15(21)6-3-12-4-7-16(22)17(23)11-12/h4-5,7-11,22-24H,3,6H2,1-2H3

InChI Key

VPFUWHKTPYPNGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC(=C(C=C3)O)O)C

Origin of Product

United States

Historical Context of Crotin Research

Early Biochemical Recognition and Isolation from Croton tiglium

Croton tiglium, also known as purging croton, has been recognized for centuries for its drastic effects. The plant's seeds and the oil extracted from them were noted for their potent purgative and vesicant (blistering) properties. Early chemical investigations of croton oil aimed to isolate the principles responsible for these effects. swsbm.org While much of the early work focused on the oil's fatty acid components, the presence of a biologically active protein in the seeds was also eventually recognized.

The genus Croton was established by Linnaeus in 1737, with the name derived from the Greek word for "tick," due to the resemblance of the seeds to a dog tick. swsbm.org The term "tiglium" is thought by some to originate from a Moluccan island or from the Greek word for diarrhea, reflecting the plant's effects. swsbm.org

Initial biochemical recognition of protein components in Croton tiglium seeds likely arose from observations of the biological activity associated with non-oily fractions. The isolation of specific protein components, such as crotin, required the development of protein purification techniques. Early studies on the proteins from Croton tiglium seeds investigated their toxic properties and their ability to inhibit protein synthesis in vitro. thegoodscentscompany.com

One specific protein, referred to as this compound II, was isolated from Croton tiglium seeds and successfully crystallized for preliminary crystallographic studies in the early 1990s. nih.gov This marked a step towards understanding the three-dimensional structure of this protein.

Evolution of Research Perspectives on this compound as a Biological Entity

This compound has been identified as a ribosome-inactivating protein (RIP), specifically a type 1 RIP. thegoodscentscompany.comnih.gov RIPs are enzymes that catalytically inactivate ribosomes, thereby inhibiting protein synthesis. This understanding provided a molecular basis for the observed toxicity of Croton tiglium seeds.

Studies have investigated the effects of RIPs from Croton tiglium on various biological systems, including bacterial translation systems. thegoodscentscompany.com This research has contributed to the broader understanding of RIPs and their potential as tools in molecular biology or as therapeutic agents (though the latter falls outside the scope of this article's exclusion criteria regarding dosage and safety).

More recent research on Croton tiglium extracts, while not always focusing solely on isolated this compound, reflects the continued interest in the plant's biologically active compounds, including its protein components. Studies have explored the potential of Croton tiglium extracts for various activities, such as antitumor and antimicrobial effects, which could be attributed, at least in part, to the presence of proteins like this compound. thegoodscentscompany.comwaocp.orgnih.gov For example, a novel antimicrobial protein with a molecular mass of 50 kDa was isolated from Croton tiglium seeds, demonstrating strong and broad-spectrum antimicrobial activity. nih.gov

The evolution of research perspectives on this compound highlights a shift from general observations of plant toxicity to detailed biochemical and molecular investigations aimed at understanding the specific roles and mechanisms of action of individual protein components.

Table 1: Key Milestones in Early this compound Research

Year (Approximate)Event/ObservationSignificanceSource
Pre-1800sRecognition of Croton tiglium's drastic effectsBasis for initial interest and investigation. swsbm.org
1820s onwardsChemical investigations of croton oilAttempts to isolate active principles from the plant. swsbm.org
Later 20th CenturyIdentification of this compound as a Ribosome-Inactivating ProteinProvided a molecular mechanism for its biological activity. thegoodscentscompany.comnih.gov
Early 1990sCrystallization of this compound IIEnabled structural studies of the protein. nih.gov
2008Isolation of Antimicrobial Protein from C. tiglium SeedsDemonstrated specific biological activities of C. tiglium proteins beyond general toxicity. nih.gov

Table 2: Properties of an Antimicrobial Protein Isolated from Croton tiglium Seeds

PropertyValue/ObservationSource
Molecular Mass50 kDa (monomer) nih.gov
Activity SpectrumStrong and broad-spectrum antimicrobial nih.gov
Isolation Method(NH4)2SO4 precipitation, gel filtration, DEAE-cellulose ion-exchange chromatography nih.gov

This historical progression underscores the increasing sophistication of research techniques and the growing appreciation for the complex biological activities mediated by specific compounds like this compound found within traditional medicinal plants.

Crotin As a Ribosome Inactivating Protein Rip

Classification within the RIP Family

Ribosome-inactivating proteins are broadly classified based on their structure and mechanism of action. The most common classification divides them into Type 1 and Type 2 RIPs. Type 1 RIPs are single-chain proteins, while Type 2 RIPs consist of two polypeptide chains, an enzymatic A-chain and a lectin B-chain, typically linked by a disulfide bond. nih.govmdpi.com The A-chain possesses the enzymatic activity, and the B-chain facilitates cellular uptake by binding to galactose residues on the cell surface. nih.govmdpi.com

Crotin from Croton tiglium has been investigated for its classification within this family. Initially, isoforms like this compound I and this compound II were considered Type 1 RIPs. nih.gov However, further research revealed complexities in their classification and mechanism. This compound II, for instance, has been identified as belonging to the RNA hydrolase family, distinct from the N-glycosidase activity characteristic of classical RIPs. nih.gov RNA hydrolases cleave a phosphodiester bond in rRNA, specifically between G4325 and A4326 in rat 28S rRNA, whereas N-glycosidases remove a specific adenine (B156593) base. nih.gov This difference in enzymatic activity means this compound II does not fit the classical definition of an RIP (N-glycosidase). nih.gov this compound I is described as a 40 kDa protein and is considered a Type 1 RIP candidate, partly due to its molecular weight being larger than typical Type 1 RIPs and the lack of definitive detection of its N-glycosidase activity in some assays. nih.govresearchgate.net Another protein from Croton tiglium, sometimes referred to as this compound 2, has demonstrated N-glycosidase activity against bacterial rRNA, further highlighting the complexity and potential confusion in the nomenclature of Croton RIPs. nih.govresearchgate.netresearchgate.netasm.orgnih.gov

Characterization of this compound Isoforms (e.g., this compound I, this compound II)

Croton tiglium seeds contain a mixture of toxic proteins, including those referred to as this compound. pfaf.orgpfaf.org Research has identified different protein fractions or isoforms with ribosome-inactivating activity. This compound I and this compound II are among the characterized isoforms. nih.govresearchgate.net

This compound II has been reported with a molecular weight of approximately 14,900 to 15,000 Da and is described as a single-chain protein. nih.gov this compound I is noted to have a molecular weight of 40 kDa. nih.govresearchgate.net Studies comparing the toxicity of crude this compound, this compound I, and this compound II in mice indicated that all were toxic, with delayed onset of symptoms. researchgate.net In in vitro protein synthesis inhibition assays using a reticulocyte lysate, this compound II demonstrated significant inhibitory effects, showing maximum inhibition compared to crude this compound and this compound I fractions. researchgate.net The isoform sometimes called this compound 2 has shown activity against bacterial ribosomes, inhibiting protein synthesis in species like Escherichia coli and Agrobacterium tumefaciens through rRNA depurination. nih.govresearchgate.netresearchgate.netasm.orgnih.gov This isoform has also been noted to specifically target pre-translocational ribosomes in Agrobacterium tumefaciens.

IsoformApproximate Molecular Weight (kDa)Classification/MechanismNotes
This compound I40Type 1 RIP candidate (N-glycosidase activity not confirmed) nih.govresearchgate.netLarger than typical Type 1 RIPs. nih.gov
This compound II15RNA HydrolaseCleaves phosphodiester bond in rRNA; single-chain protein. nih.govnih.gov
This compound 2Not specified in snippetsRIP (N-glycosidase)Active against bacterial ribosomes. nih.govresearchgate.netresearchgate.netasm.orgnih.gov

Advanced Structural Biology Research of this compound

Structural studies are crucial for understanding the mechanism by which RIPs like this compound exert their inhibitory effects on protein synthesis. Research into the structure of this compound isoforms has provided insights into their molecular architecture and functional sites.

Primary Structure Elucidation and Analysis

The primary structure of a protein, its amino acid sequence, dictates its folding and function. While detailed amino acid sequences for this compound isoforms are not provided in the search results, comparative studies of RIPs indicate varying degrees of sequence homology. For instance, the primary sequence homology between different Type 1 RIPs and the A chain of ricin can range from 15% to 80%. mdpi.com Transcriptome sequencing of Croton tiglium has enabled the prediction of protein coding sequences and comparison to known proteins in other plant species, which is a step towards understanding the primary structure of its proteins, including RIPs. frontiersin.org

Secondary and Tertiary Structure Determination

Preliminary crystallographic studies have been conducted on this compound II isolated from Croton tiglium seeds. nih.gov These studies involve growing protein crystals and analyzing their diffraction patterns using X-rays to determine the arrangement of atoms in the protein molecule. Crystals of this compound II have been obtained and characterized, belonging to the space group P6(1) or P6(5) with specific unit cell parameters (a = b = 94.62 A, c = 28.43 A). nih.gov The asymmetric unit in these crystals contains one molecule of this compound II, consistent with its single-chain nature. nih.gov A data set to a resolution of 1.82 A has been collected from these crystals, which is a crucial step towards solving the high-resolution three-dimensional structure. nih.gov Determining the tertiary structure, often deposited in databases like the Protein Data Bank (PDB), provides a detailed view of the protein fold and the arrangement of its active site residues. Computational methods like AlphaFold also contribute to predicting protein structures. deepmind.googleplos.org

Identification and Functional Role of Active Site Residues

The active site of an enzyme is the region where substrate binding and catalysis occur. For this compound II, specific conserved residues forming its active site have been identified as His47, Glu77, Arg102, and His117. These residues are crucial for the protein's enzymatic activity as an RNA hydrolase.

RIPs, whether N-glycosidases or RNA hydrolases, target ribosomal RNA to inhibit protein synthesis. nih.govresearchgate.net In the case of this compound II, the RNA hydrolase activity involves the cleavage of a phosphodiester bond in the 28S rRNA. nih.gov While the detailed catalytic mechanism involving these specific residues in this compound II is not fully elaborated in the provided snippets, residues like histidine and glutamate (B1630785) are commonly found in enzyme active sites and participate in catalytic mechanisms such as acid-base catalysis. researchgate.netlibretexts.orgwou.edu Arginine residues can play roles in substrate binding or stabilization of transition states due to their positive charge. The identified active site residues in this compound II are consistent with those found in the catalytic centers of various enzymes.

Structural Homology and Divergence in RIPs

Ribosome-inactivating proteins from different plant species share some structural and sequence similarities, suggesting a common evolutionary origin. mdpi.com It is hypothesized that all RIPs may have evolved from a common ancestral gene. mdpi.com Type 1 RIPs are thought to have originated from Type 2 RIPs through the loss or deletion of the gene sequence encoding the B-chain. mdpi.com

Biogenesis and Biosynthetic Pathways of Crotin

In Planta Synthesis and Maturation

The synthesis of ribosome-inactivating proteins in plants generally involves their production as precursor proteins. These precursors are typically synthesized on ribosomes attached to the endoplasmic reticulum (ER). Following synthesis, these proteins enter the secretory pathway, which can lead to their deposition in vacuoles or secretion from the cell.

In the case of Crotin from Croton tiglium seeds, the presence of distinct forms like this compound I and this compound II suggests that post-translational processing, potentially involving proteolytic cleavage of a larger precursor protein, may be part of the maturation pathway. While specific details on the exact maturation steps for this compound are limited in the available literature, the general model for type 1 RIPs, which this compound I and II have been categorized with, involves synthesis as precursors with terminal extensions that are subsequently removed. This cleavage would be essential to yield the mature, active forms of the protein.

Genetic Regulation of this compound Expression

The expression of genes in eukaryotic organisms, including plants, is a tightly regulated process occurring at multiple levels, with transcriptional control being a primary point of regulation. mdpi.combidd.group This involves the interaction of transcription factors with specific DNA sequences, such as promoters, located upstream of the coding region of a gene, to modulate the rate of transcription. bidd.groupwikipedia.org

Molecular Mechanisms of Crotin Action

Ribosomal RNA Depurination Activity

Crotin, as an RIP, possesses RNA N-glycosidase activity. This enzymatic function involves the cleavage of the N-glycosidic bond of a specific adenine (B156593) residue in ribosomal RNA (rRNA) nih.gov. This depurination event is critical to the ribosome's function and leads to the cessation of protein synthesis nih.gov.

Specificity of N-Glycosidase Activity on Ribosomal Subunits

Ribosome-inactivating proteins typically target a conserved adenine residue within the sarcin-ricin loop (SRL) of the large ribosomal RNA subunit nih.govsemanticscholar.org. In the case of rat ribosomes, this target is A4324 in the 28S rRNA nih.govoup.com. Depurination at this site disrupts the binding of elongation factors, thereby blocking protein synthesis nih.govnih.gov.

Studies have investigated the activity of different this compound isoforms, such as this compound 2, on ribosomes from various organisms, including Escherichia coli and Agrobacterium tumefaciens researchgate.netasm.org. These studies assess the ability of this compound 2 to depurinate rRNA, which can be detected by the release of a specific RNA fragment upon treatment with acid aniline (B41778) researchgate.netasm.orgtandfonline.com. While RIPs generally show high activity on eukaryotic ribosomes, their activity on bacterial ribosomes can vary and may require higher concentrations asm.org. For instance, quantitative measurements have shown that RIPs act on E. coli ribosomes at concentrations much higher than those effective on eukaryotic ribosomes asm.org.

Data on the depurination activity of this compound 2 on ribosomes from E. coli and A. tumefaciens can be visualized through techniques like gel electrophoresis, where the presence of a characteristic fragment after aniline treatment indicates depurination researchgate.netasm.org.

Investigation of rRNA Substrate Recognition

The recognition of the rRNA substrate by RIPs, including this compound, is crucial for their specific N-glycosidase activity biorxiv.orgdiva-portal.org. The target adenine is located within a highly conserved loop structure of the large ribosomal subunit rRNA nih.govsemanticscholar.org. While the primary target is this specific adenine, some studies suggest that certain RIPs might have a broader substrate specificity and can depurinate other polynucleotides like DNA or poly(A) in vitro oup.com. However, the biological relevance of these additional activities is not fully understood oup.com. The interaction between RIPs and ribosomal proteins may also play a role in the high activity observed on whole ribosomes compared to purified rRNA asm.org. Structural studies of other ribosomal RNA modification enzymes suggest that specific protein domains and conserved residues are involved in recognizing and binding to the rRNA substrate biorxiv.orgdiva-portal.org.

Inhibition of Protein Synthesis Elongation

This compound's inhibition of protein synthesis primarily impacts the elongation phase nih.govcapes.gov.br. This is a key step where the polypeptide chain is extended by the addition of amino acids nih.govfrontiersin.org.

Interaction with Elongation Factors (e.g., eEF1, eEF2)

The depurination of the SRL by this compound disrupts the binding site for elongation factors on the ribosome nih.govnih.gov. Studies comparing the effects of this compound I and this compound II with ricin have shown that crotins modify reactions involving the interaction of elongation factors 1 (eEF1) and 2 (eEF2) with ribosomes nih.govcapes.gov.br. Specifically, a strong inhibition of the binding of eEF2 to ribosomes has been observed nih.govcapes.gov.br. While eEF1-dependent GTP hydrolysis was inhibited by crotins, the binding of aminoacyl-tRNA was largely unaffected nih.govcapes.gov.br. This suggests that crotins primarily interfere with eEF2 function and, to a lesser extent, eEF1-related activities nih.govcapes.gov.brnih.gov.

Data comparing the effects of crotins and ricin on elongation factor activity can be summarized as follows:

InhibitoreEF1-dependent GTP HydrolysiseEF2 Binding to RibosomesAminoacyl-tRNA BindingPeptidyltransferase Reaction
CrotinsInhibitedStrongly InhibitedScarcely AffectedUnaffected
RicinInhibitedStrongly InhibitedScarcely AffectedUnaffected

This table is based on research findings comparing the effects of this compound I, this compound II, and ricin on partial reactions of polypeptide chain elongation nih.govcapes.gov.br.

Modulation of Ribosomal Translocation Processes

The inhibition of eEF2 binding and activity by this compound directly impacts ribosomal translocation nih.govcapes.gov.br. eEF2 is essential for catalyzing the movement of the tRNA-mRNA complex on the ribosome, a crucial step in elongation nih.govembopress.org. The observed strong inhibition of eEF2 binding by crotins indicates a block at the level of translocation nih.govcapes.gov.br. Although a single round of translocation might still occur in the presence of eEF2 and GTP, the formation of an unstable eEF2-GDP-ribosome complex suggests a significant impairment of the translocation process nih.govcapes.gov.br. This leads to a block of nascent peptides on the ribosomal aminoacyl-tRNA site nih.govcapes.gov.br. The mechanism of action of crotins in inhibiting translocation appears very similar to that of ricin nih.govcapes.gov.br.

Cellular Uptake and Intracellular Trafficking Mechanisms

While the detailed cellular uptake and intracellular trafficking mechanisms specifically for this compound are not extensively described in the provided search results, general mechanisms for ribosome-inactivating proteins and other proteins are relevant nih.govd-nb.info.

Ribosome-inactivating proteins, particularly type 1 RIPs like this compound which lack a cell-binding B chain (unlike type 2 RIPs such as ricin and abrin), may have different uptake efficiencies mdpi.com. Ricin, a well-studied RIP, enters cells through endocytosis and is trafficked through the endosomal pathway mdpi.com. A small fraction of internalized ricin reaches the trans-Golgi network, which is necessary for its intoxication mdpi.com.

Cellular uptake of proteins and nanoparticles can occur through various endocytic pathways, including clathrin-dependent endocytosis and macropinocytosis nih.govd-nb.info. The physicochemical properties of the molecule, such as size, shape, charge, and surface chemistry, can influence the uptake pathway and efficiency d-nb.info. Intracellular trafficking following uptake determines the final destination within cellular compartments and can impact the molecule's activity d-nb.info. For example, trafficking through the endo-lysosomal pathway can lead to degradation d-nb.info.

Research on other proteins suggests that cellular uptake can be charge-dependent and involve interactions with cellular components like sulfated proteoglycans nih.gov. Intracellular trafficking can involve movement through early endosomes and potential escape to the cytosol to reach their targets, such as ribosomes in the case of RIPs nih.govd-nb.info. Further research is needed to fully elucidate the specific cellular uptake and intracellular trafficking mechanisms utilized by this compound.

Based on the available scientific literature, detailed information focusing solely on the chemical compound "this compound" (PubChem CID 11473265) and its specific molecular mechanisms related to the induction of cellular stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, is limited. While research exists on various compounds derived from Croton species or compounds with similar names (like crocin (B39872) or crotonic acid) and their effects on cellular stress pathways, these findings are not directly attributable to this compound (chalcone, CID 11473265).

Studies on extracts from different Croton plants have indicated effects on oxidative stress markers and the induction of apoptosis and autophagy, suggesting the presence of bioactive compounds within these plants that can influence cellular stress responses mdpi.comscielo.brd-nb.infonih.govtandfonline.comresearchgate.netspandidos-publications.comresearchgate.net. However, these studies investigate complex mixtures or different isolated compounds, not this compound (CID 11473265) specifically.

Therefore, a comprehensive and scientifically accurate article section focusing solely on the induction of cellular stress responses by the chemical compound this compound (chalcone, CID 11473265), complete with detailed research findings and data tables, cannot be generated based on the current search results.

Research Applications and Biological Activities in Model Systems

Crotin as a Probe for Ribosome Function Studies

This compound serves as a precise molecular probe for investigating the intricate mechanisms of protein synthesis, particularly the elongation phase. Studies utilizing this compound have provided significant insights into the functional dynamics of the ribosome. Research has demonstrated that crotins, similar to the well-known RIP ricin, inhibit protein synthesis by targeting the steps of peptide chain elongation. nih.govportlandpress.com

The inhibitory mechanism does not affect the peptidyltransferase reaction itself. nih.govportlandpress.com Instead, this compound modifies the ribosome's interaction with elongation factors 1 (EF-1) and 2 (EF-2). nih.gov Specifically, this compound treatment leads to a strong inhibition of EF-2 binding to the ribosome. nih.govportlandpress.com It also stimulates the hydrolysis of GTP that is dependent on EF-2, which suggests the formation of an unstable EF-2-GDP-ribosome complex. nih.gov While the enzymatic binding of aminoacyl-tRNA to the ribosome is only minimally affected, the subsequent EF-1-dependent GTP hydrolysis is inhibited. nih.govportlandpress.com This cascade of effects ultimately blocks the nascent peptides on the ribosomal aminoacyl-tRNA site, which is consistent with an inhibition at the level of translocation. nih.govportlandpress.com

By interacting with these specific components of the translational machinery, this compound allows researchers to dissect the discrete steps of the elongation cycle and understand the conformational changes and factor interactions required for protein synthesis to proceed.

In Vitro Cellular Research Applications

In cell-based models, this compound and related compounds from Croton species have been used to study cytotoxicity, cell death pathways, and cell cycle regulation. It is important to note that much of the research in this area has utilized essential oils or extracts from Croton plants, which contain a mixture of compounds, rather than purified this compound alone.

Extracts from Croton species have demonstrated significant effects on the viability and proliferation of various cancer cell lines. For instance, Croton tiglium essential oil (CTEO) was found to have significant antitumor activity against A549 lung cancer cells, with an IC50 value of 48.38 μg/mL. nih.gov Treatment with CTEO led to a significant inhibition of both proliferation and migration in these cells. nih.gov Similarly, other secondary metabolites from the Croton genus have been evaluated for their in vitro effectiveness against the proliferation of different cell lines. nih.gov These studies support the potential of Croton-derived compounds in compromising cell viability. nih.gov

Effects of Croton Extracts on Cancer Cell Lines
Cell LineCroton-Derived AgentObserved EffectReference
A549 (Lung Cancer)Croton tiglium essential oil (CTEO)Significant inhibition of proliferation and migration. nih.gov
K562 (Leukemia)Tigliane diterpene esters from C. tigliumPotent cytotoxic activity with IC50 values as low as 0.03 µM. mdpi.com
OML1 and OML1-R (Oral Squamous Cell Carcinoma)Diterpenoid from Croton tonkinensisConcentration-dependent reduction in cell viability. nih.gov
HIEC (Human Intestinal Epithelial Cells)Croton Oil (CO)Inhibition of cell growth and proliferation at high concentrations. researchgate.net

Compounds from Croton species are known to induce programmed cell death, primarily apoptosis. In A549 lung cancer cells, treatment with Croton tiglium essential oil was shown to reduce the mitochondrial membrane potential and activate the caspase-dependent apoptosis pathway, ultimately leading to apoptosis. nih.gov Further research indicates that various metabolites from the Croton genus target signaling routes that trigger this form of cell death. nih.gov For example, taspine, an alkaloid from Croton, is proposed to induce apoptosis through a mechanism involving the expression of specific genes, similar to the action of topoisomerase inhibitors. nih.gov

The anti-proliferative effects of Croton compounds are closely linked to their ability to disrupt the cell cycle. Treatment of A549 lung tumor cells with essential oils from C. crassifolius and C. tiglium resulted in cell cycle arrest. nih.gov This was achieved by altering the expression levels of key cell cycle regulators; the expression of cyclin B1, cyclin A, and CDK1 was decreased, while the level of the cyclin-dependent kinase inhibitor p21 was enhanced. nih.govnih.gov In another study, chronic treatment of human intestinal epithelial cells with croton oil led to an accumulation of cells in the S and G2 phases of the cell cycle. nih.govresearchgate.net These findings indicate that metabolites from Croton species can effectively perturb cell cycle progression by targeting critical CDK–cyclin complexes. nih.gov

Investigation of Immunological Responses at the Molecular Level

Research using croton oil has been instrumental in studying inflammatory responses at the molecular level. Topical application of croton oil is a widely used experimental model to induce cutaneous inflammation. nih.gov Studies on mouse ear skin treated with croton oil revealed a strong inflammatory response characterized by edema and the infiltration of immune cells, predominantly neutrophils. nih.gov At the molecular level, this was associated with increased tissue expression of myeloperoxidase (MPO) and matrix metalloproteinase-9 (MMP-9), both of which are markers associated with neutrophil activity and inflammation. nih.gov Additionally, dermal mast cells were observed to change morphology and decrease in number, indicating their activation and degranulation in response to the inflammatory stimulus. nih.gov More recent studies on Crotonis Semen extract (CSE) have shown it can protect against sepsis by inhibiting the NF-κB signaling pathway. nih.gov In LPS-stimulated macrophages, CSE reduced the expression of pro-inflammatory proteins and inhibited the phosphorylation of key components of the NF-κB pathway, thereby lowering the production of inflammatory mediators and cytokines. nih.gov

Comparative Studies with Other Ribosome-Inactivating Proteins

This compound is classified as a Type 1 RIP, meaning it consists of a single polypeptide chain with enzymatic activity. mdpi.com This distinguishes it from Type 2 RIPs, such as ricin, which are heterodimers containing both an enzymatic A-chain and a cell-binding lectin B-chain. proteopedia.orgwikipedia.orgnih.gov Despite this structural difference, the enzymatic mechanism of this compound is remarkably similar to that of the ricin A-chain. nih.govportlandpress.com

Comparative studies have shown that both this compound and ricin inhibit protein synthesis by interfering with the peptide chain elongation step. nih.govportlandpress.com Neither toxin affects the peptidyltransferase reaction directly. nih.gov However, both modify the ribosome's ability to interact with elongation factors. nih.gov this compound II has been identified as a more powerful inhibitor of this process than this compound I, though no qualitative differences in their mechanisms were found. nih.govportlandpress.com The primary distinction lies in their cellular toxicity; because Type 1 RIPs like this compound lack a B-chain, they are generally less toxic to intact cells as they cannot easily bind to and enter them, whereas Type 2 RIPs like ricin can. mdpi.comnih.gov

Comparison of this compound and Ricin Mechanisms
FeatureThis compound (Type 1 RIP)Ricin (Type 2 RIP)Reference
StructureSingle polypeptide chainHeterodimer (A-chain and B-chain) mdpi.comwikipedia.org
Effect on PeptidyltransferaseUnaffectedUnaffected nih.gov
EF-2 Binding to RibosomeStrongly inhibitedInhibited nih.gov
EF-1 Dependent GTP HydrolysisInhibitedInhibited nih.govportlandpress.com
Overall MechanismBlocks nascent peptides at the ribosomal A-site, inhibiting translocation.Blocks nascent peptides at the ribosomal A-site, inhibiting translocation. nih.govportlandpress.com
Cell Entry MechanismLacks a binding chain, resulting in low entry into cells.B-chain binds to cell surface galactose residues, facilitating entry. mdpi.comproteopedia.org

Isolation, Purification, and Characterization Methodologies in Academic Research

Extraction Techniques from Biological Sources

The initial step in studying compounds from Croton species involves extracting the chemical constituents from various plant parts, such as leaves, stems, bark, seeds, and roots. Researchers utilize a variety of extraction techniques and solvents, chosen based on the polarity and nature of the target compounds.

Common approaches include solid-liquid extraction methods like maceration. For instance, studies have employed maceration with solvents such as dichloromethane (B109758) to obtain extracts from Croton nigritanus leaves fudutsinma.edu.ngresearchgate.net. Sequential solvent extraction is also frequently used, where plant material is extracted successively with solvents of increasing polarity, such as hexane, dichloromethane, methanol (B129727), or ethanol (B145695) kingston.ac.ukacademicjournals.orgiomcworld.com. This allows for the separation of compounds based on their solubility characteristics. For example, the husks of Croton megalocarpus have been extracted sequentially with hexane, dichloromethane, and methanol to yield extracts containing different classes of compounds, including oils, diterpenoids, and sugars kingston.ac.uk. Similarly, ethanol extracts from the leaves of Croton macrostachyus have been partitioned between water and organic solvents like diethyl ether and ethyl acetate (B1210297) to separate compounds into different layers academicjournals.org. Liquid-liquid extraction using partition methods with solvents like n-hexane and dichloromethane has also been applied to Croton nigritanus extracts fudutsinma.edu.ngresearchgate.net. Methanol-dichloromethane mixtures have been used for extracting compounds from the leaves and stem bark of Croton kilwae acs.org.

The choice of solvent and method is crucial for efficiently recovering the desired compounds from the complex biological matrix.

Chromatographic Purification Strategies

Following the initial extraction, crude extracts contain a mixture of numerous compounds. Purification is necessary to isolate individual components for detailed study. Chromatographic techniques are indispensable tools in this process, separating compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely applied method for purifying compounds from Croton extracts fudutsinma.edu.ngresearchgate.netkingston.ac.ukacademicjournals.orgiomcworld.comacademicjournals.org. Compounds are eluted using solvent systems of varying polarity, often in a gradient, to achieve separation. For example, silica gel column chromatography with gradients of ethyl acetate in chloroform, followed by methanol in chloroform, has been used to purify terpenes from Croton macrostachyus leaf extracts academicjournals.orgacademicjournals.org. Gravity column chromatography has also been employed for separation and purification fudutsinma.edu.ngresearchgate.net.

Thin-layer chromatography (TLC) is commonly used in conjunction with column chromatography for monitoring separation progress and assessing the purity of fractions fudutsinma.edu.ngresearchgate.netacademicjournals.org. High-performance thin-layer chromatography (HPTLC) offers enhanced resolution and has been used to evaluate chemical changes in Croton tiglium seeds during purification processes, helping to identify the removal of certain acidic compounds, steroids, terpenoids, phorbol (B1677699) esters, and coumarins researchgate.netresearchgate.net.

High-performance liquid chromatography (HPLC) provides more sophisticated separation and is used for both analytical and preparative purposes researchgate.netresearchgate.netresearchgate.net. HPLC has been utilized for the comparative evaluation of extracts and for quantifying specific compounds like crotonic acid and phorbol esters in Croton tiglium seeds before and after purification researchgate.netresearchgate.net. Gel filtration chromatography has been successfully applied in the purification of proteins from Croton tiglium seeds, separating proteins based on their size aku.edu.

These chromatographic methods, often used in sequence, are essential for obtaining purified samples of individual compounds from the complex extracts of Croton species.

Advanced Electrophoretic and Spectroscopic Characterization for Purity and Identity

Once compounds are isolated and purified, advanced analytical techniques are employed to determine their purity, elucidate their chemical structures, and confirm their identity. Spectroscopic and electrophoretic methods provide detailed information about the physical and chemical properties of the isolated substances.

Spectroscopic techniques are fundamental for structural determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HMQC, HSQC, and HMBC, is extensively used to determine the connectivity and arrangement of atoms within a molecule fudutsinma.edu.ngresearchgate.netkingston.ac.ukacademicjournals.orgiomcworld.comacs.orgresearchgate.net. Infrared (IR) spectroscopy provides information about the functional groups present in a compound kingston.ac.ukacademicjournals.orgresearchgate.net. UV-Vis spectroscopy can be used to detect compounds with chromophores academicjournals.orgresearchgate.net.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are applied to analyze compounds from Croton species fudutsinma.edu.ngiomcworld.comresearchgate.net. LC-MS/MS has been used to identify compounds like phorbol esters in croton oil researchgate.net.

Electrophoretic techniques are particularly useful for the analysis and characterization of proteins and other charged molecules. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method for determining the molecular mass and purity of isolated proteins, such as the 50 kDa protein purified from Croton tiglium seeds aku.edu. Capillary Electrophoresis (CE), often coupled with mass spectrometry (CE-MS), offers high separation efficiency and is used for the characterization of various biomolecules, including proteins and metabolites nih.govnih.govdiva-portal.orgchromatographyonline.com. CE-MS approaches can provide detailed information on the composition and purity of complex samples nih.govdiva-portal.org.

The combination of these advanced spectroscopic and electrophoretic methods allows researchers to definitively characterize the purified compounds from Croton species, providing critical data on their structure, purity, and identity for further investigation.

Compound Names and PubChem CIDs

Molecular Interactions and Computational Modeling

Protein-Ligand Interaction Studies

Protein-ligand interactions are fundamental to nearly all biological processes, involving the specific binding of a ligand (a small molecule, ion, or another protein) to a receptor protein. nih.govresearchgate.net This binding event initiates a cascade of functional responses. The study of these interactions involves a range of experimental and computational methods to characterize the binding kinetics (association and dissociation rates), thermodynamics (changes in enthalpy and entropy), and the precise three-dimensional structure of the protein-ligand complex. nih.govgsa.ac.uk

For crotin, a ribosome-inactivating protein (RIP), its most significant and defining interaction is not with a small-molecule ligand in the traditional sense, but with its large macromolecular substrate: the ribosomal RNA (rRNA). The specific regions of the rRNA that this compound binds to and catalytically modifies can be considered its "ligand." The interaction is highly specific, targeting a particular phosphodiester bond or a specific adenine (B156593) residue within the highly conserved sarcin-ricin loop (SRL) of the large rRNA subunit. nih.gov

The binding affinity and specificity are driven by a combination of noncovalent forces, including hydrogen bonds, electrostatic interactions, and shape complementarity between the this compound's active site and the rRNA target sequence. Understanding these interactions is key to explaining its potent inhibitory effect on protein synthesis. mdpi.com While specific studies detailing this compound's interaction with small-molecule inhibitors are not extensively documented in publicly available literature, the principles of protein-ligand binding provide the framework for future drug design efforts aimed at modulating its activity.

Interaction TypePotential Residues in this compound Active SiteTarget on Ribosomal RNASignificance
Hydrogen Bonding Tyrosine, Arginine, Glutamic AcidPhosphate (B84403) backbone, Ribose sugars, Nucleobase edgesOrients the rRNA substrate for precise cleavage and stabilizes the transition state.
Electrostatic Interactions Positively charged residues (e.g., Arginine, Lysine)Negatively charged phosphate backbone of rRNAGuides the initial binding of the protein to the ribosome and ensures proper positioning.
Shape Complementarity Cleft or pocket in the protein surfaceSpecific conformation of the Sarcin-Ricin Loop (SRL)Ensures high specificity for the target site on the ribosome, preventing off-target activity.
Catalytic Interaction Key active site residues (e.g., Histidine, Glutamic Acid)N-glycosidic bond of a specific adenine or a phosphodiester bondDirectly responsible for the enzymatic cleavage that inactivates the ribosome.

This table represents a generalized model of interactions typical for Ribosome-Inactivating Proteins, based on the known mechanisms of this protein class.

Protein-Ribosome Complex Dynamics and Modeling

Crotins are classified as ribosome-inactivating proteins (RIPs), toxins that enzymatically damage ribosomes, leading to the irreversible shutdown of protein synthesis. mdpi.com There are different types of RIPs with distinct mechanisms. This compound II, isolated from Croton tiglium, is an RNA hydrolase that catalytically cleaves a phosphodiester bond within the 28S rRNA. nih.govresearchgate.net Other RIPs function as N-glycosidases, removing a specific adenine base (A4324 in rat ribosomes) from the same rRNA loop. nih.gov

The interaction between this compound and the ribosome is a dynamic process. Studies on this compound 2 have shown that its ability to depurinate ribosomes from Agrobacterium tumefaciens is dependent on the ribosome's translocational state. nih.gov The formation of a pre-translocational ribosomal complex, involving elongation factor G (EF-G), can protect the ribosome from the action of this compound 2. This suggests that the binding sites for this compound 2 and EF-G on the ribosome overlap either sterically or allosterically, highlighting the dynamic nature of the ribosome as a target. nih.gov

Modeling the ribosome and its complexes is a significant computational challenge due to its immense size and flexibility. mpg.de Computational models of translation often treat the ribosome's movement along mRNA as a series of discrete steps, from initiation to elongation and termination. nih.govnih.gov Simulating the physical interaction of a protein like this compound with the entire ribosome requires sophisticated multiscale modeling techniques that can capture both the large-scale conformational changes of the ribosome and the detailed atomic interactions at the catalytic site.

In Silico Approaches for Mechanism Elucidation (e.g., Molecular Docking, MD Simulations)

In silico or computational approaches are powerful tools for investigating molecular mechanisms that are often difficult to capture through experimental methods alone. python.org Techniques like molecular docking and molecular dynamics (MD) simulations are particularly valuable for studying protein-toxin interactions. youtube.com

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking algorithms could be used to predict its binding pose on a high-resolution model of the eukaryotic ribosome. This would help identify the key amino acid residues in this compound that make direct contact with the rRNA in the sarcin-ricin loop, providing a static, structural hypothesis of the protein-ribosome complex. While studies have utilized docking to screen phytochemicals from Croton species against various targets, specific docking studies centered on the this compound protein itself are less common in the literature. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. researchgate.net An MD simulation starts with a structural model, such as one obtained from docking or crystallography, and calculates the trajectory of atoms by integrating Newton's laws of motion. For the this compound-ribosome complex, MD simulations could:

Reveal the conformational changes in both this compound and the ribosome upon binding.

Analyze the stability of the docked complex and the persistence of key interactions (like hydrogen bonds) over time.

Simulate the catalytic mechanism of rRNA cleavage, providing a step-by-step view at the atomic level.

Calculate the binding free energy of the interaction, offering a quantitative measure of binding affinity.

While specific MD studies on this compound are not widely published, the methodology has been successfully applied to understand the mechanisms of other toxins, such as cobra cytotoxins penetrating a lipid bilayer, demonstrating the power of this approach to reveal dynamic molecular processes. nih.govrsc.org

Simulation ParameterTypical Value/ConditionPurpose in a this compound-Ribosome Study
System Size > 2,000,000 atomsTo accurately represent the entire ribosome, the this compound protein, and the surrounding solvent environment. mpg.de
Force Field AMBER, CHARMM, GROMOSTo define the potential energy of the system, describing the interactions between atoms (bonds, angles, non-bonded forces).
Solvent Model Explicit water (e.g., TIP3P)To simulate the aqueous cellular environment and its effect on protein folding and interactions.
Simulation Time 100 nanoseconds (ns) to microseconds (µs)To observe significant conformational changes, binding events, and ensure the system reaches equilibrium. nih.govmdpi.com
Analysis Metrics RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bond AnalysisTo quantify the stability of the complex (RMSD), identify flexible regions (RMSF), assess compactness (Rg), and map key interactions. researchgate.net

This table describes a hypothetical but standard setup for an MD simulation aimed at studying the this compound-Ribosome complex, based on common practices in the field.

Engineered Crotin Variants and Research Analogues

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a fundamental technique in protein engineering used to introduce specific amino acid substitutions, deletions, or insertions into a protein sequence to study the impact of these changes on the protein's structure and function. wikipedia.orgnih.govnih.govneb.com By targeting specific residues suspected to be involved in catalytic activity, substrate binding, or structural stability, researchers can elucidate their precise roles. blackwellpublishing.comfrontiersin.org

For proteins like Crotin, which possess enzymatic activity (e.g., N-glycosidase activity on ribosomal RNA for RIPs), site-directed mutagenesis can be employed to identify crucial amino acids within the active site. koreascience.krthermofisher.com By altering these residues, the resulting mutant protein's enzymatic activity can be measured and compared to the wild-type protein. Changes in activity or substrate specificity can provide insights into the catalytic mechanism and the contribution of specific amino acids. Similarly, residues involved in protein folding, stability, or interactions with other cellular components can be targeted to understand their importance.

While general principles and methods of site-directed mutagenesis are well-established nih.govnih.govneb.comblackwellpublishing.comnih.govnih.gov, detailed, publicly available research specifically detailing site-directed mutagenesis studies on this compound protein (this compound I or this compound II) for structure-function analysis was not prominently found in the consulted literature. However, the technique remains a powerful tool applicable to proteins like this compound to dissect the molecular basis of their biological activities.

Recombinant Expression and Refolding Strategies

Producing sufficient quantities of a protein for research, particularly engineered variants, often necessitates recombinant expression. This involves cloning the gene encoding the protein into an expression vector and introducing it into a suitable host organism, such as Escherichia coli, yeast, insect cells, or mammalian cells. thermofisher.comspringernature.comgenscript.com While bacterial systems like E. coli offer high expression levels and cost-effectiveness, they can sometimes lead to the formation of insoluble protein aggregates called inclusion bodies, especially for heterologous or complex eukaryotic proteins. cnjournals.comnih.gov

When proteins accumulate in inclusion bodies, they are typically misfolded and biologically inactive. Recovering functional protein requires solubilization of the inclusion bodies using denaturing agents (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a carefully controlled refolding process to allow the protein to regain its native three-dimensional structure and activity. cnjournals.comnih.govrospatent.gov.ru Refolding strategies involve optimizing conditions such as buffer composition, pH, temperature, protein concentration, and the presence of additives like chaperones or redox reagents to facilitate correct disulfide bond formation (if applicable). cnjournals.com

Successful recombinant expression and refolding of this compound protein would be crucial for producing engineered variants for functional studies. While recombinant expression of proteins from Croton species, such as curcin, has been reported indexcopernicus.com, detailed protocols and outcomes specifically for the recombinant expression and refolding of this compound protein were not extensively detailed in the immediate search results. However, the general principles and challenges of recombinant protein expression and refolding, including the management of inclusion bodies, are directly applicable to the production of this compound variants. cnjournals.comnih.govrospatent.gov.ru

Development of this compound-Based Chimeric Proteins for Research Probes

Chimeric proteins, also known as fusion proteins, are created by joining segments from two or more different proteins through genetic engineering. researchgate.net This technique can be used to combine desirable properties from different proteins or to create novel proteins with enhanced or altered functions. researchgate.netdiamond.ac.uknih.gov In the context of research probes, chimeric proteins can be designed to target specific molecules or pathways, facilitate detection or purification, or deliver enzymatic activity to a particular location.

For this compound, chimeric proteins could potentially be developed by fusing the enzymatically active domain of this compound to other proteins or peptides that confer specific targeting capabilities (e.g., ligands for cell surface receptors), improve solubility or stability, or facilitate visualization (e.g., fluorescent proteins). mdpi.com Such chimeric constructs could serve as research probes to study cellular processes, investigate the fate of this compound within cells, or deliver its ribosomal-inactivating activity to specific cell populations in a controlled manner.

The concept of using cytotoxic agents, including RIPs like this compound, as components of chimeric proteins for targeted delivery is mentioned in patent literature rospatent.gov.rugoogle.com. However, detailed research specifically on the construction and application of this compound-based chimeric proteins as established research probes was not a prominent finding in the general scientific literature consulted. The development of such probes would involve careful design, recombinant expression of the chimeric gene, and characterization of the resulting fusion protein's structure, activity, and targeting efficiency.

Synthetic Approaches to Mimic this compound's Active Site Functionality

Synthetic chemistry offers alternative or complementary approaches to protein engineering for studying protein function. While synthesizing entire proteins chemically is challenging, particularly for larger proteins like this compound, synthetic approaches can be used to create smaller molecules or peptides that mimic the structure or function of a protein's active site. nih.gov These synthetic mimics can serve as chemical probes to investigate enzyme mechanisms, identify substrates or inhibitors, or interfere with protein activity.

For the active site of this compound, which is responsible for its N-glycosidase activity on ribosomal RNA, synthetic efforts could focus on designing molecules that structurally or functionally replicate the key catalytic residues and their arrangement. researchgate.netchinesechemsoc.org This might involve synthesizing peptides corresponding to active site loops or designing small molecules that bind to and interact with the ribosomal target site in a manner similar to this compound.

Research into synthetic mimics of enzyme active sites is an active area of chemical biology. nih.govresearchgate.netchinesechemsoc.org However, specific examples or detailed studies on synthetic molecules designed to mimic the active site functionality of this compound protein were not readily found in the initial search results. While compounds derived from Croton species are studied for various biological activities nih.govnih.govresearchgate.netescholarship.org, these generally relate to small molecules rather than synthetic replicates of the protein's enzymatic center. Developing synthetic mimics of this compound's active site would likely involve structural studies of this compound (if available), identification of critical catalytic residues, and rational design and synthesis of molecules intended to replicate the chemical environment and activity of the active site.

Future Research Trajectories for Crotin

Elucidation of Regulatory Pathways in Crotin Expression

Understanding the precise mechanisms that govern this compound gene expression in Croton tiglium is a critical area for future research. Currently, detailed information specifically on the regulatory pathways controlling this compound synthesis is limited in the provided search results. General mechanisms of gene expression regulation in plants involve complex interactions between cis-regulatory DNA sequences (such as promoters and enhancers) and trans-acting protein factors (transcription factors). Metabolic enzymes and metabolites can also play a role in modulating chromatin structure and the activity of transcription regulators, thereby influencing gene expression.

Future studies should aim to identify the specific promoter and enhancer regions associated with the this compound gene(s) in Croton tiglium. This involves techniques such as promoter bashing, reporter gene assays, and chromatin immunoprecipitation sequencing (ChIP-seq) to pinpoint regulatory elements and the transcription factors that bind to them. Furthermore, investigating the environmental cues (e.g., stress, light, nutrient availability) and developmental signals that trigger or modulate this compound expression could provide insights into its physiological role in the plant. Identifying host factors that interact with the this compound protein or its coding genes could also deepen the understanding of its pathogenicity mechanisms, drawing parallels from studies on viral proteins in Croton species. Such research is essential for potentially manipulating this compound production or activity for various applications.

Advanced Structural-Functional Correlates via Cryo-EM and X-ray Crystallography

High-resolution structural studies are paramount to fully elucidating the relationship between this compound's structure and its function. While some structural information exists, such as the description of this compound II having an α-helix and β-sheets and an active cleft, detailed atomic-level structures are needed. r-project.org Advanced techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are powerful tools for determining the three-dimensional structures of biological macromolecules, offering insights at atomic or near-atomic resolution.

Applying Cryo-EM and X-ray crystallography to this compound and its isoforms could reveal the precise architecture of its active site, the mechanism of substrate (rRNA) binding, and the conformational changes that occur during the depurination reaction. Given that this compound 2 has shown differential activity against bacterial ribosomes depending on their translocational state and interacts with elongation factor G (EF-G) binding sites, structural studies could provide a molecular basis for this unique interaction. r-project.orgnih.gov Combining structural data from both Cryo-EM (useful for larger complexes or different conformational states) and X-ray crystallography (often providing higher resolution for crystallized proteins) can offer a more complete picture of this compound's interaction with the ribosome. These structural insights are crucial for understanding the enzyme's specificity and informing efforts to engineer this compound variants with altered properties.

Development of this compound as a Tool in Cellular Biology

This compound's well-defined activity as an inhibitor of protein synthesis through specific rRNA depurination makes it a valuable potential tool for cellular biology research. r-project.orgnih.govnih.gov Its ability to inactivate ribosomes can be leveraged to study processes that are dependent on active protein synthesis or ribosomal function. This compound has already been utilized in cell-free protein synthesis systems. fishersci.fibayanbox.ir

Future research can focus on developing this compound or modified versions as molecular probes to investigate various cellular phenomena. This includes studying ribosome dynamics, measuring protein turnover rates in situ, or dissecting specific steps of the translation process. Developing targeted variants of this compound, perhaps through genetic fusion or chemical conjugation, could allow for the selective inactivation of protein synthesis in specific cell populations or even within particular cellular compartments. This would enable researchers to study the consequences of inhibiting protein synthesis in a highly controlled manner, providing insights into cellular functions, signaling pathways, and disease mechanisms. The development of this compound-based tools aligns with the broader need for novel methods to measure, analyze, manipulate, and control cellular properties and functions.

Exploration of Novel RIP-Targeting Strategies Based on this compound Mechanisms

This compound belongs to the family of RIPs, which have been explored for their potential in targeted therapies, particularly in the development of immunotoxins where a RIP is conjugated to an antibody or ligand to specifically target cells. nih.gov Understanding the specific mechanisms of this compound can inform and inspire the development of novel targeting strategies.

This compound's nature as a type 1 RIP, consisting of a single chain, presents different challenges and opportunities compared to two-chain RIPs like ricin. r-project.orgnih.govbayanbox.ir Future research can investigate how this compound's structural features and mechanism of action, such as the reported interaction of this compound 2 with EF-G binding sites, can be exploited for targeted delivery. r-project.org Strategies to improve the cellular uptake of single-chain RIPs like this compound and to enhance their escape from endosomal degradation pathways, which are major limitations for RIP-based therapies, are crucial areas of investigation. nih.gov Research could involve engineering this compound to include targeting moieties or cell-penetrating peptides, or exploring novel delivery systems. Furthermore, studying the precise interaction of this compound with ribosomal components at a structural level (as discussed in Section 9.2) could reveal new vulnerabilities or binding sites that can be targeted or modified to enhance specificity or potency against particular cell types, such as cancer cells. r-project.org Leveraging the unique aspects of this compound's mechanism could lead to the development of next-generation RIP-based targeted therapies with improved efficacy and reduced off-target effects.

Q & A

Basic: What methodologies are optimal for isolating and characterizing Crotin from natural matrices while preserving its bioactive properties?

Answer:
Isolation requires a multi-step protocol:

  • Extraction : Use solvent systems tailored to this compound’s polarity (e.g., ethanol-water gradients) to minimize degradation .
  • Purification : Employ column chromatography (HPLC or GC-MS) with standardized reference materials for structural validation .
  • Bioactivity Preservation : Conduct stability tests under varying pH/temperature conditions, documenting yield and purity ratios at each step .
  • Reproducibility : Clearly report solvent ratios, centrifugation parameters, and filtration methods to enable replication .

Basic: How should researchers design initial toxicity screening protocols for this compound to establish safe dosage ranges in preclinical models?

Answer:

  • In Vitro Screening : Use tiered assays (e.g., MTT for cell viability, Ames test for mutagenicity) with positive/negative controls .
  • Dose Escalation : Apply logarithmic concentration ranges (e.g., 0.1–100 µM) across multiple cell lines to identify thresholds .
  • In Vivo Models : Follow OECD guidelines for acute toxicity in rodents, monitoring hematological and histological markers .
  • Data Triangulation : Cross-validate results with computational models (e.g., QSAR) to predict systemic effects .

Advanced: What strategies reconcile contradictory findings regarding this compound's receptor binding affinities across different experimental systems?

Answer:

  • Controlled Variables : Standardize assay conditions (e.g., buffer pH, temperature, protein concentrations) to isolate confounding factors .
  • Orthogonal Validation : Compare surface plasmon resonance (SPR) with fluorescence polarization assays to verify binding kinetics .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines, categorizing discrepancies by methodology (e.g., in vitro vs. ex vivo) .
  • Mechanistic Modeling : Apply molecular dynamics simulations to explore conformational changes affecting affinity measurements .

Advanced: How can multi-omics approaches be systematically integrated to elucidate this compound's mechanism of action at molecular and cellular levels?

Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment, validated via qPCR .
  • Proteomics : Pair LC-MS/MS with SILAC labeling to quantify protein expression changes .
  • Metabolomics : Employ NMR or GC-TOF to map metabolic pathway perturbations .
  • Data Integration : Apply systems biology tools (e.g., Cytoscape) to overlay omics datasets and identify hub nodes .
  • Ethical Calibration : Ensure animal/cell line models align with ethical guidelines for omics studies .

Basic: What analytical techniques provide the most reliable quantification of this compound in complex biological samples?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE for matrix cleanup .
  • Quantification : Validate LC-MS/MS methods with isotope-labeled internal standards (e.g., deuterated this compound) .
  • Sensitivity : Determine limits of detection (LOD) and quantification (LOQ) via serial dilutions .
  • Cross-Lab Validation : Share protocols with independent labs to confirm inter-lab reproducibility .

Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships of this compound when non-linear dynamics are observed?

Answer:

  • Model Selection : Compare sigmoidal (Hill equation) vs. biphasic models using Akaike’s Information Criterion (AIC) .
  • Bootstrapping : Apply resampling techniques to estimate confidence intervals for EC50 values .
  • Time-Series Analysis : Use mixed-effects models to account for temporal variability in response data .
  • Transparency : Report all data transformations and outlier exclusion criteria to avoid bias .

Differentiation of Basic vs. Advanced Questions

  • Basic : Focus on foundational techniques (isolation, toxicity screening) requiring standardized protocols .
  • Advanced : Address complexity (data contradictions, multi-omics integration) through interdisciplinary frameworks .

Methodological Anchors

  • Reproducibility : Detailed experimental reporting per chemistry journal standards .
  • Rigor : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question design .
  • Transparency : Full disclosure of analytical parameters and statistical assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.